

Comparative Guide: Structure-Activity Relationship (SAR) of Chloro-Methyl Substituted Phenylthioureas

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Compound of Interest

Compound Name: (2-Chloro-5-methylphenyl)thiourea

CAS No.: 126945-55-9

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Executive Summary

The phenylthiourea (PTU) scaffold remains a cornerstone in the design of urease inhibitors, critical for treating *Helicobacter pylori* infections and preventing catheter encrustation. While unsubstituted PTUs show moderate activity, recent structural optimization has identified chloro-methyl substitution—specifically the 3-chloro-2-methyl motif—as a hyper-potent modification.

This guide analyzes the structure-activity relationship (SAR) of these derivatives, demonstrating how the interplay between the electron-withdrawing chlorine and the lipophilic methyl group creates a "lock-and-key" fit within the urease active site. Experimental data reviewed here indicates that optimized chloro-methyl hybrids can achieve IC

values in the nanomolar range (0.0019 μM), outperforming the clinical standard Acetohydroxamic Acid (AHA) by several orders of magnitude.

Mechanistic Insight: The Nickel-Anchor Hypothesis

To understand the SAR, one must first visualize the target. Urease is a nickel-dependent metalloenzyme. The active site contains a bi-nickel center (

) bridged by a carbamylated lysine.

Binding Mode

The thiourea sulfur atom (

) acts as a "soft" donor, coordinating with the "soft" nickel ions. The flanking

groups form hydrogen bonds with active site residues (typically

-Ala636 and

-Arg439 in Jack Bean Urease).

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